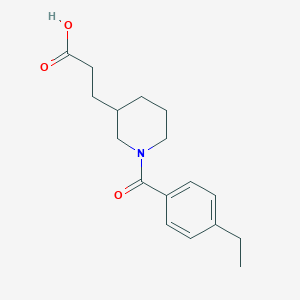
3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-” is a chemical compound . It is also known as "3-(4-Ethylbenzoyl)propionic acid" . It is used for research and development purposes .
Synthesis Analysis
A new Co(II) complex, [CoL2·(H2O)4]·4H2O (HL = 3-(4-ethylbenzoyl)propionic acid), has been synthesized by one-pot reaction of 3-(4-ethylbenzoyl)propionic acid, NaOH and cobalt(II) acetate tetra hydrate in CH3CH2OH/ H2O (v: v = 3: 1) solution .Molecular Structure Analysis
The crystal structure of [CoL2·(H2O)4]·4H2O has been characterized by single crystal X-ray diffraction analysis . The Co (II) complex belongs to monoclinic, space group P121/n1 .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular formula of “3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-” is C12H14O3 . Its molecular weight is 206.24 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Molluscicidal Activity
Studies have identified compounds with structures related to piperidine derivatives demonstrating significant antimicrobial and molluscicidal activities. For instance, prenylated benzoic acid derivatives isolated from Piper aduncum leaves exhibited notable antibacterial properties (Orjala et al., 1993). These findings suggest potential applications of such compounds in addressing bacterial infections and pest control.
Anticancer Agents
Research into propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole revealed promising anticancer capabilities. Specific compounds demonstrated strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents against cancer (Rehman et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds incorporating piperidine elements has been a subject of study to understand their conformation and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provided insights into the conformation of the piperazine ring and its dihedral angles with the benzene ring, which is crucial for understanding the compound's chemical behavior and potential applications (Faizi et al., 2016).
Removal and Recovery of Anions
Compounds with piperidine structure have been synthesized and tested for their ability to selectively precipitate anions, demonstrating applications in environmental chemistry and water treatment. For instance, 4-Aminobenzoic acid derivatives showed readiness to react with oxyanions of Group VIB and vanadium, suggesting their utility in the removal and recovery of specific anions from aqueous solutions (Heininger & Meloan, 1992).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Eigenschaften
IUPAC Name |
3-[1-(4-ethylbenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-13-5-8-15(9-6-13)17(21)18-11-3-4-14(12-18)7-10-16(19)20/h5-6,8-9,14H,2-4,7,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBXJMSFOHIAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)
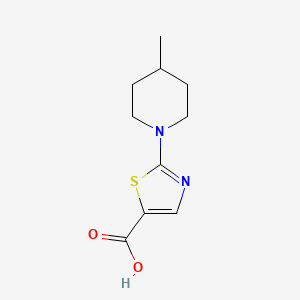
![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)
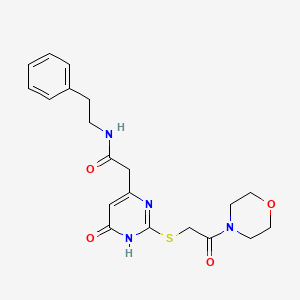
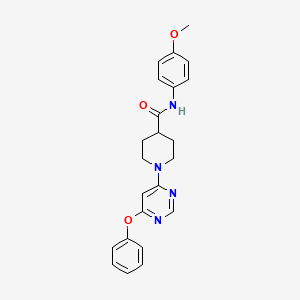

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)
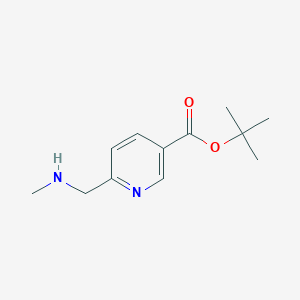
![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)
![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)
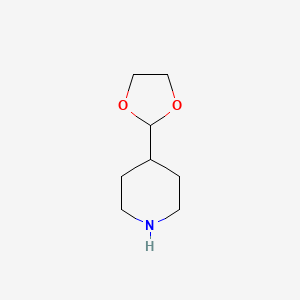
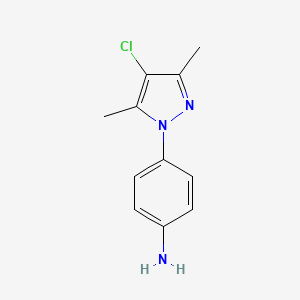
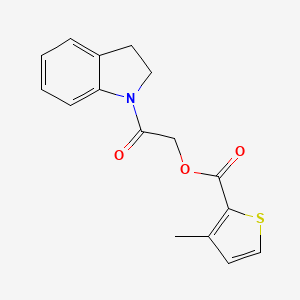
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)